molecular formula C8H10N2O2 B1379138 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 1384427-81-9

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B1379138
CAS No.: 1384427-81-9
M. Wt: 166.18 g/mol
InChI Key: HMVYFIUNQVSJBN-UHFFFAOYSA-N
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Description

5-Formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is a high-purity chemical reagent designed for pharmaceutical research and development. This compound features a pyrrole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The pyrrole nucleus is a fundamental structure in many natural products and is present in several marketed drugs with properties such as antipsychotic, anticancer, antibacterial, and antimalarial activities . The strategic functionalization on the pyrrole ring, including the formyl and dimethylcarboxamide groups, provides convenient handles for further chemical modification, making this compound a versatile intermediate for constructing more complex molecules . Researchers can utilize this compound as a key building block in the synthesis of novel compounds for screening against various biological targets. Its applications extend into the development of potential agrochemicals and dyestuffs, given the utility of pyrrole derivatives in these fields . With the ongoing challenge of antibacterial resistance, nitrogen heterocycles like pyrrole are increasingly investigated for their potential to yield new effective antibacterial agents . This product is intended for research and development purposes in a laboratory setting only. It is not intended for personal, cosmetic, medicinal, or veterinary use.

Properties

IUPAC Name

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)8(12)7-4-3-6(5-11)9-7/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVYFIUNQVSJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236884
Record name 1H-Pyrrole-2-carboxamide, 5-formyl-N,N-dimethyl-
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384427-81-9
Record name 1H-Pyrrole-2-carboxamide, 5-formyl-N,N-dimethyl-
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Record name 1H-Pyrrole-2-carboxamide, 5-formyl-N,N-dimethyl-
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Record name 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide
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Preparation Methods

Method Overview

The core step involves introducing a formyl group at the 5-position of the pyrrole ring. This is typically achieved through Vilsmeier-Haack formylation, a classical method employing formylating reagents such as POCl₃ and DMF.

Key Procedure

  • Starting from N,N-dimethylpyrrole, react with Vilsmeier reagent generated in situ from phosphorus oxychloride and DMF.
  • Reaction conditions are usually controlled at low temperatures (~0°C to room temperature) to prevent overreaction.
  • The product, 5-formyl-N,N-dimethylpyrrole, is obtained after workup and purification.

Research Findings

  • The process yields high purity formylated pyrrole with yields typically exceeding 80%.
  • Reaction parameters such as temperature, molar ratios, and solvent choice significantly influence yield and purity.

Data Table 1: Typical Formylation Conditions

Parameter Typical Range Notes
Reagents POCl₃, DMF Formylating agents
Temperature 0°C to 25°C To control reaction rate and selectivity
Reaction time 2-6 hours Sufficient for complete conversion
Yield 75-85% High efficiency, minimal side reactions

Hydrolysis and Amidation to Form the Carboxamide

Method Overview

Post-formylation, the pyrrole derivative undergoes hydrolysis and amidation to introduce the N,N-dimethylcarboxamide group at the 2-position.

Key Procedure

  • Hydrolyze the ester or acid precursor to obtain the carboxylic acid intermediate.
  • Convert the acid to the corresponding acyl chloride or directly to the amide using N,N-dimethylamine derivatives under controlled conditions.
  • Amidation is often performed in inert solvents such as dichloromethane or tetrahydrofuran, with coupling agents like DCC or EDC to facilitate the reaction.

Research Findings

  • The amidation step proceeds efficiently with yields generally above 70%.
  • Reaction conditions such as temperature (0°C to room temperature) and molar ratios are optimized to minimize side products.

Data Table 2: Amidation Conditions

Parameter Typical Range Notes
Reagents N,N-Dimethylamine, coupling agents To form the carboxamide
Solvent Dichloromethane, THF Inert and suitable for amidation reactions
Temperature 0°C to 25°C To control reaction rate
Reaction time 4-12 hours Ensures complete amidation
Yield 70-85% High yield with optimized conditions

Alternative Synthetic Routes

Route via Pyrrole Carboxylate Precursors

  • Synthesis starting from pyrrole-2-carboxylic acid derivatives, followed by selective formylation and N,N-dimethylation.
  • This route allows for modular synthesis, enabling modifications at different stages for structural diversification.

Route via Multi-step Condensation

  • Condensation of suitable pyrrole precursors with formylating agents and subsequent amidation.
  • Often used when specific functionalization patterns are required.

Research Findings

  • These routes are flexible but may involve longer reaction sequences.
  • Yield efficiencies are comparable, with careful optimization of each step.

Summary of Key Data

Step Reagents Typical Conditions Yield Range Notes
Formylation POCl₃, DMF 0°C to 25°C, 2-6 hours 75-85% High selectivity, minimal side reactions
Hydrolysis & Amidation N,N-Dimethylamine, coupling agents 0°C to room temperature, 4-12 hours 70-85% Efficient conversion to target compound

Chemical Reactions Analysis

Types of Reactions

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: 5-carboxy-N,N-dimethyl-1H-pyrrole-2-carboxamide

    Reduction: 5-hydroxymethyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

    Substitution: Various halogenated or nitrated derivatives of the pyrrole ring

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide and analogous compounds:

Compound Substituents Molecular Weight Key Features Biological Activity Reference
This compound 5-formyl, N,N-dimethyl carboxamide 180.19 (calculated) Electron-withdrawing formyl group enhances electrophilicity; dimethylamide stabilizes conformation. Not explicitly reported; analogs show antimicrobial potential.
N-Nitro-1H-pyrrole-2-carboxamide 1-nitro, 2-carboxamide 169.12 Nitro group introduces strong electron-withdrawing effects; elongated N–C bond (1.404 Å vs. 1.334 Å in benzyl analogs). Antimicrobial (broad-spectrum) .
4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide 4-bromo, N,N-dimethyl carboxamide 226.07 Bromine substituent increases molecular polarizability; potential halogen bonding interactions. No direct data; bromopyrroles often used in catalysis.
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide 5-formyl, 2,4-dimethyl, diethylaminoethylamide 265.35 Bulky diethylaminoethyl group enhances solubility; dimethyl groups sterically hinder reactivity. Evaluated as a ribonuclease modulator .
1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide 1-benzyl, N-methyl carboxamide 244.29 Benzyl group provides aromatic stacking potential; shorter N–C bond (1.334 Å) compared to nitro analog. Antimicrobial and enzyme inhibition .

Crystallographic and Spectroscopic Data

  • N-Nitro-1H-pyrrole-2-carboxamide : X-ray studies reveal supramolecular chains stabilized by N–H⋯O and C–H⋯O hydrogen bonds, with a planar pyrrole ring distorted by the nitro group .
  • 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide : Shorter N–C bond length (1.334 Å) compared to nitro analogs suggests stronger conjugation between the amide and pyrrole ring .

Data Table: Comparative Analysis of Selected Pyrrole Carboxamides

Property This compound N-Nitro-1H-pyrrole-2-carboxamide 4-Bromo-N,N-dimethyl-1H-pyrrole-2-carboxamide
Electron Effects Formyl (EWG), dimethylamide (EDG) Nitro (strong EWG) Bromine (moderate EWG)
Hydrogen Bonding Capacity Moderate (amide N–H, formyl O) High (amide N–H, nitro O) Low (bromine lacks H-bond donors)
Synthetic Accessibility Moderate (requires formylation step) High (direct nitration) High (halogenation of precursor)
Thermal Stability Likely stable (dimethylamide prevents tautomerism) Moderate (nitro group may decompose) High (C–Br bond stable under ambient conditions)

Biological Activity

5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article reviews its biological activity, synthesis, and applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound has the molecular formula C8H10N2O2C_8H_{10}N_2O_2 and features a pyrrole ring with a formyl group at the 5-position and a dimethylcarboxamide group at the 2-position. This specific substitution pattern is crucial for its biological activity, influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrole Ring : This can be achieved through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
  • Introduction of the Formyl Group : The formyl group is introduced via the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
  • Dimethylcarboxamide Substitution : The dimethylcarboxamide group is added by reacting the formylated pyrrole with dimethylamine under suitable conditions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The formyl group participates in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research on pyrrole derivatives demonstrated that modifications to the pyrrole structure could enhance anti-tuberculosis (anti-TB) activity significantly. Compounds similar to this compound have shown potent activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as <0.016μg/mL<0.016\,\mu g/mL .

Cytotoxicity

In terms of cytotoxicity, studies indicate that many derivatives exhibit low toxicity profiles, with IC50 values greater than 64μg/mL64\,\mu g/mL. This suggests that these compounds could be safe for therapeutic use while maintaining efficacy against pathogenic organisms .

Comparative Analysis

A comparative analysis of similar compounds reveals that structural modifications can drastically influence biological activity. For example:

CompoundStructureMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
This compoundStructure<0.016>64
Compound APyrrole derivative with bulky substituents<0.016>64
Compound BPyrrole derivative with small substituents>32<64

This table illustrates how specific modifications can enhance or diminish biological activities.

Case Studies

  • Anti-TB Activity : A study focused on pyrrole-2-carboxamides identified compounds that inhibited MmpL3, a critical target in TB treatment. The structure–activity relationship indicated that larger substituents on the pyrrole ring improved efficacy against drug-resistant strains of M. tuberculosis .
  • Antibacterial Properties : Another investigation into pyrrole derivatives revealed significant antibacterial activities against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.123.12 to 12.5μg/mL12.5\,\mu g/mL, demonstrating their potential as lead compounds for new antibacterial agents .

Q & A

Q. What are the common synthetic routes for 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, and how do experimental conditions influence yield and purity?

The synthesis of pyrrole derivatives often employs Paal–Knorr condensation or cyclocondensation of α-amino-γ-butyrolactone precursors. For example, asymmetric dione equivalents (e.g., compound 110 in Scheme 6) can be used to construct the pyrrole core, followed by formylation and carboxamide functionalization . Yield optimization requires precise control of stoichiometry, temperature (reflux vs. room temperature), and catalysts (e.g., DMAP/DCC for carboxamide coupling) . Impurities often arise from incomplete formylation or dimethylamine substitution, necessitating purification via column chromatography or recrystallization.

Q. How can researchers resolve structural ambiguities in NMR spectra for this compound?

Key spectral challenges include distinguishing between pyrrole ring protons (δ 6.5–7.5 ppm) and formyl proton signals (δ ~9.5–10 ppm). For example, in N-pyrrole carboxamides, the N,N-dimethyl group appears as a singlet at δ ~3.0 ppm. 2D-NMR (e.g., HSQC, HMBC) is critical to confirm connectivity, particularly when substituents like the formyl group cause deshielding effects . Deuterium exchange experiments can identify exchangeable protons (e.g., NH in carboxamide) .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

The formyl group is prone to hydrolysis under strongly acidic or basic conditions, forming carboxylic acid derivatives. Stability studies in DMSO, DMF, or aqueous buffers (pH 4–8) indicate that anhydrous, neutral solvents preserve integrity. Degradation products can be monitored via HPLC or LC-MS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis and functionalization of this compound?

Quantum chemical calculations (e.g., using Gaussian or ORCA) can model transition states for formylation and carboxamide coupling, predicting regioselectivity. For example, ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) for asymmetric synthesis . Machine learning models trained on reaction databases (e.g., Reaxys) can propose novel catalysts or protective groups .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies in SAR often stem from variations in assay conditions (e.g., cell lines, solvent carriers). For pyrrole carboxamides, researchers should standardize assays using controls like known antioxidants or enzyme inhibitors. Molecular docking (e.g., AutoDock Vina) can validate binding modes to targets like kinases or oxidoreductases, reconciling divergent activity trends . Meta-analyses of published IC₅₀ values and physicochemical descriptors (e.g., logP, PSA) are recommended .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

Rational modifications include:

  • Replacing the formyl group with bioisosteres (e.g., nitro or cyano groups) to reduce susceptibility to aldehyde dehydrogenases.
  • Introducing substituents at the pyrrole 3- or 4-positions to sterically shield the carboxamide .
  • Deuterating labile protons (e.g., formyl C-H) to slow metabolic degradation . In vitro microsomal stability assays (e.g., liver S9 fractions) and pharmacokinetic modeling are essential for validation .

Q. What analytical techniques are critical for characterizing polymorphic forms of this compound?

Polymorphism affects solubility and bioavailability. Techniques include:

  • PXRD : To distinguish crystalline vs. amorphous forms.
  • DSC/TGA : To assess melting points and thermal stability.
  • Solid-state NMR : To resolve hydrogen-bonding networks involving the carboxamide .
  • Raman spectroscopy : To detect subtle conformational differences in the pyrrole ring .

Methodological Workflow Table

Research ObjectiveKey MethodsReferences
Synthesis OptimizationPaal–Knorr condensation, DMAP/DCC coupling, column chromatography
Structural Elucidation2D-NMR (HSQC, HMBC), deuterium exchange, X-ray crystallography
Computational DesignDFT, reaction path searches, molecular docking
Stability ProfilingHPLC, LC-MS, microsomal assays
Polymorphism AnalysisPXRD, DSC/TGA, solid-state NMR

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide
Reactant of Route 2
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5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

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